n,n-Di(propan-2-yl)pent-2-yn-1-amine
Description
n,n-Di(propan-2-yl)pent-2-yn-1-amine (CAS: 6323-69-9) is a tertiary amine featuring a pent-2-yn-1-amine backbone substituted with two isopropyl groups at the nitrogen atom. Its molecular formula is C₁₁H₂₁N, and its structure (Figure 1) consists of a five-carbon chain with a triple bond between positions 2 and 3, terminated by an amine group at position 1. The nitrogen is further substituted with two isopropyl groups, resulting in a sterically hindered and electron-rich environment .
Properties
CAS No. |
6323-69-9 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)pent-2-yn-1-amine |
InChI |
InChI=1S/C11H21N/c1-6-7-8-9-12(10(2)3)11(4)5/h10-11H,6,9H2,1-5H3 |
InChI Key |
ZRBOPLZSEMNPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation proceeds via an SN2 mechanism, where diisopropylamine acts as a nucleophile, displacing the halide from the propargyl electrophile. Key parameters include:
-
Molar ratio : A 2:1 to 4:1 excess of diisopropylamine to propargyl halide ensures complete conversion.
-
Catalyst : Alkali metal iodides (e.g., NaI) enhance reaction rates by facilitating halide exchange.
-
Temperature and pressure : Elevated temperatures (130–230°C) and pressures (0.8–2.5 MPa) are required to overcome kinetic barriers.
Example Protocol
Yield and Scalability
Yields for analogous reactions range from 70–85%. Industrial scalability is feasible due to the use of standardized high-pressure reactors and straightforward workup procedures.
Reductive Amination of Pent-2-ynal
Reductive amination offers a two-step route:
-
Condensation of pent-2-ynal with diisopropylamine to form an imine.
-
Reduction using NaBH4 or H2/Pd-C to yield the target amine.
Advantages :
-
Avoids handling reactive halides.
-
Tunable selectivity via catalyst choice.
Challenges :
Comparative Analysis of Methods
| Method | Conditions | Yield | Catalyst | Scalability |
|---|---|---|---|---|
| Alkylation | 180°C, 1.5 MPa, 8h | 70–85% | NaI | High |
| Hydroamination (AuCl3) | 100°C, 24h | ~60% | AuCl3 | Moderate |
| Reductive Amination | RT, NaBH4 | 50–65% | None | Low |
Purification and Characterization
Post-synthesis purification typically involves:
Chemical Reactions Analysis
Types of Reactions
n,n-Di(propan-2-yl)pent-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
n,n-Di(propan-2-yl)pent-2-yn-1-amine serves as a significant intermediate in the synthesis of various organic compounds. Its alkyne functional group allows for diverse reactions, including cycloadditions and coupling reactions that are essential in constructing complex molecular architectures. For instance, it can be utilized in the synthesis of heterocycles and other biologically relevant scaffolds through multi-step synthetic routes.
Mechanism of Action
The compound acts as a ligand that can interact with specific molecular targets. Its reactivity is influenced by the presence of the alkyne group, which can participate in various addition reactions, leading to products with potential biological activity. This makes it valuable for developing new pharmaceuticals and agrochemicals.
Biological Applications
Biochemical Pathways and Enzyme Interactions
In biological research, this compound is employed to study biochemical pathways and enzyme interactions. Its ability to modulate enzyme activity through competitive inhibition or allosteric effects can provide insights into metabolic processes. This is particularly relevant in cancer research, where understanding enzyme regulation can lead to new therapeutic strategies.
Case Study: Cancer Research
Recent studies have indicated that compounds similar to this compound exhibit promising anti-cancer properties by targeting specific pathways involved in cell proliferation and apoptosis. For example, research into its analogs has shown potential in enhancing mitotic spindle multipolarity in cancer cells, which could lead to increased cell death through disrupted mitosis .
Industrial Applications
Production of Polymers and Resins
In industrial settings, this compound is used as a building block for producing polymers and resins. Its alkyne functionality allows for cross-linking reactions that enhance the mechanical properties of materials. This application is particularly significant in the development of high-performance coatings and adhesives.
Table: Comparison of Applications
| Application Area | Description | Example Uses |
|---|---|---|
| Chemical Synthesis | Intermediate for organic compounds | Heterocycle synthesis |
| Biological Research | Modulator of enzyme activity | Cancer research |
| Industrial Production | Building block for polymers | Coatings, adhesives |
Mechanism of Action
The mechanism of action of n,n-Di(propan-2-yl)pent-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Key Structural Features:
- Alkyne moiety : The pent-2-yn-1-amine backbone provides a rigid, linear geometry due to the sp-hybridized carbons in the triple bond.
- Molecular weight : 167.3 g/mol, with a density influenced by the branched alkyl groups .
Comparison with Similar Compounds
The following table summarizes structurally related amines and their distinguishing properties:
Detailed Analysis:
Steric and Electronic Effects
- The isopropyl groups in the target compound create significant steric hindrance compared to N,N-diethyl-3-phenylprop-2-yn-1-amine (), which has smaller ethyl groups. This hindrance may reduce reactivity in nucleophilic substitutions but enhance stability in catalytic processes .
- Triallylamine () lacks a triple bond but contains allyl groups, making it more reactive in polymerization or addition reactions. Its double bond allows for conjugation, unlike the rigid alkyne in the target compound .
Reactivity in Cyclization
- N-(Prop-2-yn-1-yl)pyridin-2-amines () undergo silver-catalyzed cyclization to form imidazopyridines. The target compound’s bulky isopropyl groups could impede similar cyclization due to steric clashes, whereas N,N-dimethyl-1-propyn-1-amine () with smaller substituents facilitates such reactions .
However, the larger substituents may require optimized reaction conditions .
Physicochemical Properties
- The target compound’s higher molecular weight (167.3 g/mol) compared to N,N-dimethyl-1-propyn-1-amine (83.13 g/mol) suggests differences in volatility and solubility. The isopropyl groups likely increase hydrophobicity, reducing water solubility relative to dimethyl analogs .
Data Tables
Table 1: Structural Comparison of Alkynylamines
| Property | Target Compound | N,N-Diethyl-3-phenylprop-2-yn-1-amine | N,N-Dimethyl-1-propyn-1-amine |
|---|---|---|---|
| Molecular Weight | 167.3 g/mol | 185.26 g/mol | 83.13 g/mol |
| Substituents | Two isopropyl groups | Diethyl, phenyl | Two methyl groups |
| Backbone Length | Pent-2-yn-1-amine | Prop-2-yn-1-amine | Prop-1-yn-1-amine |
| Steric Hindrance | High | Moderate | Low |
Table 2: Reactivity in Cyclization Reactions
*Predicted based on steric effects.
Q & A
Q. What are the optimal synthetic routes for n,n-Di(propan-2-yl)pent-2-yn-1-amine in academic settings?
The synthesis of This compound typically involves alkylation of propargylamine derivatives or palladium-catalyzed cross-coupling reactions . A common strategy includes reacting a propargyl halide with diisopropylamine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C . For higher regioselectivity, catalytic systems such as Pd(PPh₃)₂Cl₂/CuI with triethylamine as a base can be employed, achieving yields up to 67% in optimized setups .
Q. Key Reaction Conditions Table
| Method | Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Alkylation | None (K₂CO₃ base) | DMF | 80°C | ~50–60 |
| Pd-Catalyzed Coupling | Pd(PPh₃)₂Cl₂/CuI | Toluene | 60°C | 67 |
Q. How can researchers characterize the molecular structure of this compound?
Structural characterization relies on X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy , and mass spectrometry . For crystallographic analysis, SHELXL is recommended for small-molecule refinement due to its robustness in handling high-resolution data . Key NMR signals include:
- ¹H NMR : δ 1.2–1.4 ppm (diisopropyl CH₃), δ 2.5–3.0 ppm (propargyl CH₂), and δ 4.2–4.5 ppm (alkyne proton).
- ¹³C NMR : δ 70–80 ppm (sp-hybridized carbons) and δ 20–25 ppm (isopropyl CH₃).
High-resolution mass spectrometry (HRMS) with ESI or EI ionization confirms the molecular ion peak at m/z 180.2 (C₁₁H₂₀N⁺) .
Q. What pharmacological relevance does this compound hold?
Structurally analogous amines (e.g., 3-phenyl-N,N-di(propan-2-yl)propan-1-amine) exhibit antiarrhythmic activity by modulating cardiac ion channels or β-adrenergic receptors . The propargyl moiety in This compound may enhance metabolic stability, making it a candidate for preclinical studies targeting neurotransmitter receptors (e.g., serotonin or dopamine transporters) .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays for this compound be resolved?
Discrepancies in receptor binding or toxicity profiles often arise from stereochemical impurities or metabolic byproducts . Researchers should:
- Perform chiral HPLC to isolate enantiomers (if applicable).
- Use LC-MS/MS to identify metabolites in in vitro hepatic microsomal assays.
- Validate dose-response curves across multiple cell lines (e.g., HEK-293 for ion channels) to distinguish target-specific effects from off-target interactions .
Q. What computational strategies predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in palladium-catalyzed reactions, predicting regioselectivity in alkyne functionalization. Molecular dynamics (MD) simulations further assess solvent effects (e.g., toluene vs. DMF) on reaction kinetics . For receptor interactions, molecular docking (AutoDock Vina) with serotonin transporters (SERT) identifies key binding residues (e.g., Tyr-95, Asp-98) influenced by the propargyl group .
Q. What challenges arise in scaling up this compound synthesis for preclinical trials?
Critical issues include:
- Purification : Column chromatography is inefficient for large batches; switch to distillation or crystallization from hexane/ethyl acetate.
- Thermal stability : The alkyne group may decompose above 100°C; monitor via DSC/TGA.
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.15% by HPLC) .
Q. How does stereochemistry impact the biological activity of this compound derivatives?
Chiral centers (e.g., at the propargyl carbon) significantly alter receptor binding. For example, (R)-enantiomers of related amines show 10-fold higher affinity for dopamine transporters than (S)-forms . Enantioselective synthesis via transaminase-mediated routes or chiral auxiliaries (e.g., Evans oxazolidinones) is recommended .
Q. Data Contradiction Analysis Example
| Study | Reported IC₅₀ (nM) | Proposed Cause of Discrepancy |
|---|---|---|
| Study A (2024) | 120 ± 15 | Racemic mixture used |
| Study B (2025) | 45 ± 5 (R-enantiomer) | Enantiopure synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
